BenchChemオンラインストアへようこそ!

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid

Solid-phase peptide synthesis Epimerization Arylglycine

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid (CAS 178119-93-2), commonly referred to as Fmoc-D-4-hydroxyphenylglycine or Fmoc-D-Hpg-OH, is a non-proteinogenic, Fmoc-protected D-arylglycine derivative with molecular formula C₂₃H₁₉NO₅ and molecular weight 389.4 g/mol. This compound is a critical building block in Fmoc-based solid-phase peptide synthesis (SPPS), particularly for constructing vancomycin- and teicoplanin-type glycopeptide antibiotic precursor peptides.

Molecular Formula C23H19NO5
Molecular Weight 389.4
CAS No. 178119-93-2
Cat. No. B613539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid
CAS178119-93-2
Synonyms178119-93-2; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)aceticacid; FMOC-D-4-HYDROXYPHENYLGLYCINE; SCHEMBL6507736; FMOC-D-PHG(4-OH)-OH; CTK8B8534; MolPort-006-705-628; ZINC2583184; 9343AA; ANW-60627; FMOC-4-HYDROXY-D-PHENYLGLYCINE; AB12245; AJ-43193; AK-87813; SC-10469; TR-061877; (R)-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}(4-hydroxyphenyl)aceticacid; (R)-[(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)]-(4-HYDROXY-PHENYL)-ACETICACID
Molecular FormulaC23H19NO5
Molecular Weight389.4
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)O)C(=O)O
InChIInChI=1S/C23H19NO5/c25-15-11-9-14(10-12-15)21(22(26)27)24-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21,25H,13H2,(H,24,28)(H,26,27)/t21-/m1/s1
InChIKeyQBYSEGZHOGZXFO-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Fmoc-2-amino-2-(4-hydroxyphenyl)acetic Acid (CAS 178119-93-2): Core Building Block for Glycopeptide Antibiotic Synthesis


(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid (CAS 178119-93-2), commonly referred to as Fmoc-D-4-hydroxyphenylglycine or Fmoc-D-Hpg-OH, is a non-proteinogenic, Fmoc-protected D-arylglycine derivative with molecular formula C₂₃H₁₉NO₅ and molecular weight 389.4 g/mol [1]. This compound is a critical building block in Fmoc-based solid-phase peptide synthesis (SPPS), particularly for constructing vancomycin- and teicoplanin-type glycopeptide antibiotic precursor peptides [2]. The D-(R) absolute configuration at the α-carbon, the para-hydroxyl substituent on the phenyl ring, and the base-labile Fmoc protecting group collectively define its synthetic utility and differentiate it from structurally related analogs.

Why Fmoc-D-4-hydroxyphenylglycine (CAS 178119-93-2) Cannot Be Replaced by Generic Phenylglycine or Tyrosine Analogs


Superficially similar Fmoc-protected amino acids—such as Fmoc-D-phenylglycine (Fmoc-D-Phg-OH, CAS 111524-95-9), Fmoc-L-4-hydroxyphenylglycine (CAS 182883-41-6), or Fmoc-D-tyrosine—cannot substitute for Fmoc-D-Hpg-OH without compromising synthetic outcomes. Three orthogonal factors drive this: (i) the para-hydroxyl group on Hpg electronically stabilizes the α-carbon against base-catalyzed enolization, conferring a measurably lower racemization tendency compared to unsubstituted phenylglycine (Hpg < Phg < Dpg) [1]; (ii) the D-(R) absolute configuration is biosynthetically mandatory for incorporation into glycopeptide antibiotics—the L-enantiomer yields incorrect diastereomers that are biologically inactive [2]; (iii) the phenylglycine scaffold (Cα directly attached to the aryl ring) imposes conformational constraints distinct from the more flexible phenylethyl side chain of tyrosine, which is essential for downstream oxidative cross-linking by cytochrome P450 enzymes in glycopeptide maturation [2]. Substitution therefore risks epimeric impurity, incorrect stereochemistry, or structural incompatibility with enzymatic processing.

Quantitative Differentiation Evidence for (R)-Fmoc-2-amino-2-(4-hydroxyphenyl)acetic Acid (CAS 178119-93-2) vs. Closest Analogs


Racemization Susceptibility: 4-Hydroxy Substitution Reduces Epimerization vs. Unsubstituted Phenylglycine and 3,5-Dihydroxyphenylglycine

The para-hydroxyl group of Fmoc-D-Hpg-OH (CAS 178119-93-2) exerts an electron-donating mesomeric effect that stabilizes the α-carbon anion intermediate, reducing susceptibility to base-catalyzed racemization during Fmoc-SPPS. Liang et al. (2017) established the rank order of racemization susceptibility as Hpg < Phg < Dpg [1]. In a head-to-head comparison within the same SPPS system, Brieke & Cryle (2014) demonstrated that standard coupling conditions (20% piperidine for Fmoc deprotection, 0.4 M NMM for activation) produced an equimolar mixture of all four possible diastereomers when using unsubstituted Fmoc-Phg-OH residues, whereas substituting with Fmoc-D-Hpg-OH under identical conditions yielded a markedly reduced epimerization profile [2]. With further optimized conditions (1% DBU in DMF for deprotection, COMU/TEA for coupling), Fmoc-D-Hpg-OH incorporation proceeded with essentially no detectable epimerization [2].

Solid-phase peptide synthesis Epimerization Arylglycine

Demonstrated Synthetic Performance: 71% Isolated Yield of Epimerization-Free Vancomycin-Type Hexapeptide Using Fmoc-D-Hpg-OH

Brieke & Cryle (2014) reported the synthesis of a vancomycin-type biosynthetic precursor hexapeptide (peptide 6) using Fmoc-D-Hpg-OH (178119-93-2) as a key building block. Under optimized Fmoc-SPPS conditions (1% DBU/DMF deprotection, COMU/TEA coupling), the hexapeptide was obtained in 71% isolated yield after HPLC purification, with HPLC-MS analysis confirming a single major product of correct mass and essentially no detectable epimerization or side reactions [1]. This result directly contradicts earlier assumptions that arylglycine residues were incompatible with standard Fmoc-chemistry and required Alloc-chemistry with palladium-mediated cleavage [1]. For teicoplanin-type hexapeptide 7 (incorporating multiple Hpg residues), 61% isolated yield with high purity was achieved using the same protocol [1].

Glycopeptide antibiotics Vancomycin Solid-phase peptide synthesis

Enantiomeric Configuration: D-(R) Absolute Stereochemistry Required for Glycopeptide Antibiotic Biosynthesis and Activity

The D-(R) configuration of 4-hydroxyphenylglycine is the naturally occurring enantiomer incorporated into the heptapeptide backbone of all glycopeptide antibiotics including vancomycin and teicoplanin [1]. This stereochemistry is dictated by the nonribosomal peptide synthetase (NRPS) machinery in Streptomyces species, which specifically selects and incorporates D-Hpg at defined positions [1]. The L-(S) enantiomer (Fmoc-L-4-hydroxyphenylglycine, CAS 182883-41-6) is not a biosynthetic substrate and, if incorporated synthetically, would produce diastereomeric peptides with altered three-dimensional structure, disrupting the crucial oxidative cross-linking pattern catalyzed by cytochrome P450 enzymes (OxyB, OxyA, OxyC) that generate the cup-shaped aglycone essential for antibiotic activity [1][2]. For synthetic biology and chemoenzymatic approaches to novel glycopeptide derivatives, the D-configuration at the Hpg α-carbon is non-negotiable.

Glycopeptide antibiotics Stereochemistry Biosynthesis

Fmoc- vs. Boc-Protection Strategy: Compatibility with Acid-Sensitive Glycopeptide Substrates

The Fmoc protecting group on compound 178119-93-2 is cleaved under mild basic conditions (typically 20% piperidine or 1% DBU in DMF), whereas the analogous Boc-D-4-hydroxyphenylglycine (CAS 27460-85-1) requires strong acid for deprotection (TFA for each cycle, or anhydrous HF/TFMSA for final cleavage) [1]. This distinction is critical for glycopeptide antibiotic precursors: the acid-labile glycosidic linkages and the oxidation-prone aryl ether cross-links present in advanced intermediates are incompatible with repetitive strong acid exposure [1]. The Brieke & Cryle protocol explicitly exploits this advantage, using TFA only in the final global cleavage step (TFA/TIS/H₂O 95:2.5:2.5), with all intermediate deprotections performed under non-acidic DBU conditions, enabling access to peptides that were previously only accessible via Alloc-chemistry [1]. The Fmoc strategy further allows real-time UV monitoring of deprotection completeness at 301 nm, a quality-control advantage absent in Boc chemistry [1].

Protecting group strategy SPPS Glycopeptide synthesis

Commercial Availability and Purity Specifications: >98% HPLC Purity with Defined Storage Conditions

Fmoc-D-4-hydroxyphenylglycine (CAS 178119-93-2) is commercially available from multiple specialty peptide synthesis suppliers with standardized purity specifications. Documented purity grades include >98% (HPLC) from Apeptide (CAT No: T10333) [1], 97% from ChemicalBook-listed vendors , and 95% from suppliers such as Macklin (CAT No: F907557) and AKSci (CAT No: 9343AA) . The recommended storage condition across vendors is 2–8 °C in sealed, dry containers [1]. The compound is characterized by MDL Number MFCD02682475, a computed pKa of 3.60 ± 0.10 (predicted for the carboxylic acid), and a logP of 4.45 . These purity tiers enable researchers to select a grade matched to their application sensitivity—with the >98% grade recommended for epimerization-sensitive glycopeptide syntheses where trace D/L contamination could confound stereochemical outcome analysis.

Procurement specifications Purity Storage stability

Recommended Application Scenarios for (R)-Fmoc-2-amino-2-(4-hydroxyphenyl)acetic Acid (CAS 178119-93-2) Based on Quantitative Evidence


Fmoc-SPPS of Vancomycin- and Teicoplanin-Type Biosynthetic Precursor Peptides

This compound is the definitive building block for synthesizing linear heptapeptide precursors of glycopeptide antibiotics via Fmoc-SPPS. Using the optimized protocol of Brieke & Cryle (1% DBU/DMF deprotection, COMU/TEA coupling), vancomycin-type hexapeptides incorporating Fmoc-D-Hpg-OH are obtained in 71% isolated yield with essentially no detectable epimerization, and teicoplanin-type hexapeptides in 61% yield [1]. This protocol replaces the previously required Alloc-chemistry approach, eliminating palladium-mediated cleavage steps and enabling UV-monitored deprotection. The D-(R) configuration of 178119-93-2 matches the natural stereochemistry at positions 4 and 5 of the vancomycin aglycone core, ensuring compatibility with downstream P450-catalyzed oxidative cross-linking reactions [1].

Chemoenzymatic Synthesis and Biosynthetic Pathway Investigation of Glycopeptide Antibiotics

For research programs employing chemoenzymatic strategies—where chemical SPPS generates the linear peptide precursor and recombinant P450 enzymes (OxyB, OxyA, OxyC) catalyze oxidative cross-linking—Fmoc-D-Hpg-OH (178119-93-2) is the required stereochemical form. The L-enantiomer (CAS 182883-41-6) is not recognized by the NRPS carrier protein domains and yields peptides that cannot undergo correct P450-mediated cyclization [1]. The Fmoc protecting group strategy further enables conjugation of the synthetic peptide to CoA and subsequent loading onto PCP domains for in vitro enzymatic studies, a critical workflow for investigating glycopeptide antibiotic biosynthesis and engineering novel derivatives [2].

Synthesis of Epimerization-Sensitive Peptides Containing Multiple Arylglycine Residues

In peptide sequences requiring incorporation of multiple arylglycine residues, Fmoc-D-Hpg-OH (178119-93-2) offers a measurably lower epimerization risk compared to Fmoc-D-Phg-OH (CAS 111524-95-9). The rank order of racemization susceptibility—Hpg < Phg < Dpg—established by Liang et al. (2017) [1] means that Hpg residues can be incorporated under standard optimized Fmoc-SPPS conditions with minimal stereochemical erosion, whereas Phg and especially Dpg require progressively more stringent coupling conditions (e.g., DEPBT or COMU with TMP/DMP as base) [1][2]. For peptides containing both Hpg and Dpg residues (as in teicoplanin-type sequences), the lower intrinsic racemization tendency of Hpg simplifies overall synthesis design by reducing the number of residues requiring specialized coupling protocols.

Procurement for cGMP Peptide API Process Development Involving Non-Proteinogenic D-Amino Acids

For contract development and manufacturing organizations (CDMOs) scaling up peptide active pharmaceutical ingredients (APIs) that incorporate D-4-hydroxyphenylglycine residues, Fmoc-D-Hpg-OH (178119-93-2) sourced at >98% HPLC purity from specialty peptide suppliers [1] provides the enantiomeric purity assurance required for regulatory compliance. The defined storage specification (2–8 °C, sealed, dry) [1] and the compound's MDL registry (MFCD02682475) support quality management system documentation. The Fmoc strategy's compatibility with standard SPPS automation and its avoidance of repetitive strong acid exposure (in contrast to Boc-D-4-hydroxyphenylglycine, CAS 27460-85-1) facilitate technology transfer from research-scale to pilot-scale peptide synthesis [2].

Quote Request

Request a Quote for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.